5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound with the molecular formula C22H18N4O5S This compound is notable for its unique structure, which includes a pyrazole ring, a phenoxy group, and a sulfonic acid group
Preparation Methods
The synthesis of 5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid typically involves multicomponent reactions (MCRs). One common synthetic route includes the Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst This method is efficient and allows for the formation of complex organic molecules in a single pot synthesis reaction
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, leading to the inhibition or activation of various biochemical pathways. This can result in antimicrobial, anti-inflammatory, or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-{3-methyl-5-oxo-4-[(E)-phenyldiazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid include:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrazole structure and is used in the synthesis of bioactive molecules.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar pyrazole ring and is studied for its hypoglycemic activity.
Methyl 3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: This compound is structurally related and used in pharmaceutical research.
Properties
Molecular Formula |
C22H18N4O5S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
5-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C22H18N4O5S/c1-15-21(24-23-16-8-4-2-5-9-16)22(27)26(25-15)17-12-13-19(20(14-17)32(28,29)30)31-18-10-6-3-7-11-18/h2-14,21H,1H3,(H,28,29,30) |
InChI Key |
DRAIHHFNTHMOND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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